Enhanced Lipophilicity (XLogP3-AA = 2.0) Relative to Chloro, Fluoro, and Unsubstituted Analogs
1-(4-Bromophenyl)-1H-imidazol-2-amine exhibits an XLogP3-AA of 2.0 [1], which is 0.3 units higher than the chloro analog (XLogP3-AA ≈ 1.7), 0.6 units higher than the fluoro analog (XLogP3-AA ≈ 1.4), and 1.0 unit higher than the unsubstituted phenyl analog (XLogP3-AA ≈ 1.0) [2]. This incremental increase in lipophilicity, driven by bromine’s greater hydrophobicity, can enhance membrane permeability and binding to hydrophobic enzyme pockets [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-1H-imidazol-2-amine (1.7), 1-(4-Fluorophenyl)-1H-imidazol-2-amine (1.4), 1-Phenyl-1H-imidazol-2-amine (1.0) |
| Quantified Difference | +0.3 vs. chloro, +0.6 vs. fluoro, +1.0 vs. unsubstituted phenyl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity often correlates with improved cell permeability and target engagement, potentially reducing the need for additional formulation optimization in early-stage discovery.
- [1] PubChem. 1-(4-Bromophenyl)-1H-imidazol-2-amine. PubChem CID 86276775. National Library of Medicine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Bromophenyl_-1H-imidazol-2-amine (accessed 2026). View Source
- [2] PubChem. Comparative XLogP3-AA values for 1-(4-Chlorophenyl)-1H-imidazol-2-amine (CID 86276774), 1-(4-Fluorophenyl)-1H-imidazol-2-amine (CID 86276773), and 1-Phenyl-1H-imidazol-2-amine (CID 13805405). National Library of Medicine. Available at: https://pubchem.ncbi.nlm.nih.gov (accessed 2026). View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
